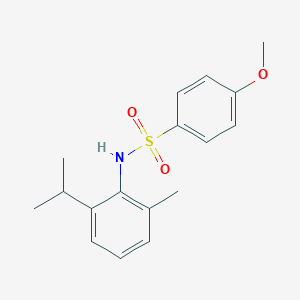![molecular formula C16H18BrNO2 B5702620 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPA is a synthetic analog of the endogenous cannabinoid anandamide, which is produced naturally in the body and is involved in a variety of physiological processes. BPPA has been shown to have a similar mechanism of action to anandamide, and may have potential therapeutic applications in the future.
Wirkmechanismus
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid acts as a partial agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain regulation, appetite, and mood. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a similar mechanism of action to anandamide, which is an endogenous cannabinoid that acts as a full agonist at these receptors.
Biochemical and Physiological Effects:
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects in animal models. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to reduce pain sensitivity in rats, and may have potential use as an analgesic. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has also been shown to reduce food intake in rats, and may have potential use as an appetite suppressant. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have anxiolytic effects in mice, and may have potential use as an anti-anxiety medication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in laboratory experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been extensively studied in animal models, which provides a wealth of data on its potential effects and mechanisms of action. However, one limitation of using 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in laboratory experiments is that it has not yet been extensively studied in humans, and its potential therapeutic applications in humans are not yet clear.
Zukünftige Richtungen
There are many potential future directions for research on 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is the potential use of 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid as an analgesic, particularly in the treatment of chronic pain. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid may have potential use as an appetite suppressant or anti-anxiety medication. Further research is needed to fully understand the potential therapeutic applications of 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, as well as its mechanism of action and potential side effects.
Synthesemethoden
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with isobutyryl chloride, followed by cyclization with 2-bromo-1-phenylpropane. This reaction produces 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid as a white powder, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a similar mechanism of action to anandamide, which is involved in the regulation of pain, appetite, and mood. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
Eigenschaften
IUPAC Name |
3-[5-(4-bromophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVPIJUGKZVAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
